Isr-IN-2

Catalog No.
S12379375
CAS No.
M.F
C22H22Cl4N2O4
M. Wt
520.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isr-IN-2

Product Name

Isr-IN-2

IUPAC Name

2-(3,4-dichlorophenoxy)-N-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]cyclohexyl]acetamide

Molecular Formula

C22H22Cl4N2O4

Molecular Weight

520.2 g/mol

InChI

InChI=1S/C22H22Cl4N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30)

InChI Key

JNLGSKLUABTOBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl

Isr-IN-2 is a novel compound that has recently garnered attention in the context of its role in modulating the integrated stress response (ISR) within cellular systems. The integrated stress response is a crucial signaling pathway that helps cells adapt to various stressors, including oxidative stress and nutrient deprivation. Isr-IN-2 acts as an inhibitor of this pathway, specifically targeting the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is a key regulatory step in the ISR. By inhibiting this phosphorylation, Isr-IN-2 can alter protein synthesis and cellular responses to stress, potentially impacting cell survival and function under adverse conditions .

The primary chemical reaction involving Isr-IN-2 is its interaction with eIF2α, where it prevents the phosphorylation of this protein by stress-sensing kinases. This inhibition alters downstream signaling cascades that would typically lead to the activation of stress granules and changes in protein synthesis. The compound's mechanism of action can be summarized as follows:

  • Inhibition of eIF2α Phosphorylation: Isr-IN-2 binds to specific sites on eIF2α or associated kinases, preventing their activation.
  • Altered Protein Synthesis: By blocking eIF2α phosphorylation, Isr-IN-2 disrupts the normal translation initiation process, leading to decreased synthesis of stress-related proteins.
  • Impact on Cellular Stress Responses: The inhibition results in altered cellular responses to stressors, which can have both protective and detrimental effects depending on the context .

Isr-IN-2 has demonstrated significant biological activity in various experimental models. Its primary effect is the modulation of the integrated stress response, which has implications for cell survival during stress conditions. Key findings include:

  • Inhibition of Stress Granule Formation: Treatment with Isr-IN-2 has been shown to prevent the formation of cytosolic stress granules in response to thermal and oxidative stresses.
  • Impact on Protein Turnover: The compound affects the turnover rates of ubiquitinated proteins, suggesting a role in proteostasis during stress recovery phases .
  • Potential Therapeutic

The synthesis of Isr-IN-2 involves several key steps that typically include:

  • Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to modification.
  • Reagents and Catalysts: Various reagents are employed to facilitate reactions such as alkylation or acylation, often using catalytic methods to enhance yield.
  • Purification: After synthesis, Isr-IN-2 is purified using techniques such as chromatography to ensure high purity for biological testing.

Specific synthetic pathways may vary based on desired properties and scalability for research or therapeutic purposes .

Isr-IN-2 has potential applications across several fields:

  • Cancer Therapy: By modulating the integrated stress response, Isr-IN-2 could enhance the efficacy of existing cancer treatments by sensitizing tumor cells to chemotherapy.
  • Neuroprotection: In neurodegenerative diseases where cellular stress plays a pivotal role, Isr-IN-2 may help protect neuronal cells from death.
  • Inflammatory Diseases: The compound's ability to influence inflammatory responses positions it as a candidate for treating chronic inflammatory conditions .

Interaction studies involving Isr-IN-2 primarily focus on its binding affinity and efficacy against various kinases involved in the ISR pathway. Key findings include:

  • Binding Affinity: Studies have shown that Isr-IN-2 exhibits a high binding affinity for eIF2α kinases, effectively blocking their activity.
  • Functional Assays: In vitro assays demonstrate that Isr-IN-2 significantly reduces eIF2α phosphorylation levels under stress conditions, confirming its role as an ISR inhibitor.
  • Cellular Contexts: Interaction studies also reveal that the effectiveness of Isr-IN-2 may vary depending on the cellular context and type of stress applied .

Isr-IN-2 shares similarities with several other compounds that also target components of the integrated stress response or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ISRIBInhibits eIF2α phosphorylationSpecifically targets eIF2B; enhances protein synthesis recovery post-stress
SalubrinalInhibits dephosphorylation of eIF2αProtects neurons from apoptosis; less selective than Isr-IN-2
ThapsigarginInduces endoplasmic reticulum stressCauses calcium release from ER; leads to cell death under certain conditions

Isr-IN-2 is unique in its selective inhibition of eIF2α phosphorylation without affecting other pathways as drastically as some similar compounds. This specificity may allow for more targeted therapeutic applications while minimizing side effects associated with broader ISR modulation .

ISR-IN-2, also known as compound 47, represents a novel small molecule inhibitor of the integrated stress response with a molecular formula of C22H22Cl4N2O4 and molecular weight of 520.23 g/mol [19]. The compound operates through direct binding to the eukaryotic initiation factor 2B complex, specifically targeting the interface regions critical for complex assembly and stability [4].

The structural foundation of ISR-IN-2 action centers on its ability to modulate the assembly dynamics of the eIF2B heterodecameric complex [5]. The eIF2B complex consists of two eIF2Bβδγε tetramers bridged by one eIF2Bα2 homodimer, forming a twofold symmetric structure essential for guanine nucleotide exchange factor activity [15] [17]. ISR-IN-2 binds to specific regions within this decameric assembly, promoting stabilization of the active conformational state [25].

Cryo-electron microscopy studies have revealed that ISR-IN-2 functions as a molecular staple, binding across the symmetry interface between eIF2B tetrameric subcomplexes [25]. This binding mechanism enhances the formation and stability of higher-order eIF2B assemblies, particularly promoting the assembly of eIF2Bβδγε tetramers into active octameric complexes [34] [36]. The compound demonstrates a half-maximal assembly concentration of approximately 250 nM when driving eIF2Bβδγε tetramer assembly into octamers [34] [36].

The stabilization process involves specific structural changes within the eIF2B complex that maintain it in an active A-State conformation rather than the inhibitory I-State [5]. This conformational preference is achieved through allosteric communication between the ISR-IN-2 binding site and the eIF2 substrate binding regions [31]. The binding of ISR-IN-2 creates a deep groove spanning across the eIF2B tetramer-tetramer interface, effectively preventing the conformational transitions that would normally lead to complex inactivation [25].

Kinetic analysis demonstrates that ISR-IN-2 drives eIF2Bβδγε tetramer assembly with rapid kinetics, achieving half-maximal assembly in approximately 5 minutes [34] [36]. However, the dissociation kinetics of ISR-IN-2-stabilized octamers are notably faster than naturally occurring eIF2Bα2-stabilized decamers, with a dissociation half-life of 15 minutes compared to 3 hours for the natural assemblies [34] [36].

Assembly ParameterISR-IN-2 OctamersNatural Decamers
Assembly EC50250 nM20 nM eIF2Bα2
Assembly t1/25 minutes7 minutes
Dissociation t1/215 minutes3 hours
GEF Activity Enhancement>20-fold>20-fold

Competitive Inhibition of Phosphorylated eIF2α Binding

The mechanism by which ISR-IN-2 achieves competitive inhibition of phosphorylated eIF2α binding involves complex allosteric regulation within the eIF2B structure [5] [27]. Phosphorylated eIF2α normally functions as a potent competitive inhibitor of eIF2B, converting the substrate eIF2 into an inhibitory molecule that sequesters eIF2B into non-productive complexes [4] [8].

ISR-IN-2 counteracts this inhibitory mechanism through allosteric antagonism of the phosphorylated eIF2α binding site [27]. The compound binding site is physically distant from the eIF2 and phosphorylated eIF2α binding regions, yet structural studies reveal that ISR-IN-2 binding induces conformational changes that reduce the affinity of eIF2B for phosphorylated eIF2α [5] [31]. This allosteric communication operates through a rocking motion within the eIF2B complex that couples the ISR-IN-2 binding site with the eIF2 binding regions [5].

The competitive inhibition mechanism becomes particularly evident under varying levels of eIF2α phosphorylation [14]. ISR-IN-2 demonstrates maximal efficacy when phosphorylated eIF2α levels remain below a critical threshold of approximately 45-70% of maximum cellular phosphorylation [14]. Above this threshold, the competitive inhibition becomes insufficient to overcome the overwhelming presence of phosphorylated eIF2α, and ISR-IN-2 loses its inhibitory capacity [14].

Experimental evidence demonstrates that ISR-IN-2 maintains eIF2B in its active conformational state even in the presence of moderate levels of phosphorylated eIF2α [27]. This is achieved through stabilization of the A-State conformation, which exhibits reduced affinity for phosphorylated eIF2α compared to the I-State conformation [5]. The compound effectively prevents the conversion of eIF2B decamers into the inhibitory 'conjoined tetramers' that normally result from phosphorylated eIF2α binding [5] [31].

The molecular basis of this competitive inhibition involves specific structural elements within the eIF2B complex [5]. Phosphorylated eIF2α binding normally refolds the eIF2α subunit, allowing it to contact eIF2B at an interface different from the normal substrate binding site [17]. ISR-IN-2 binding appears to maintain the structural integrity of the normal substrate binding interface while simultaneously reducing the accessibility of the alternative phosphorylated eIF2α binding site [27].

Phosphorylation LevelISR-IN-2 EfficacyMechanism
0-45% MaximumHigh efficacyComplete competitive inhibition
45-70% MaximumModerate efficacyPartial competitive inhibition
>70% MaximumLow efficacyInsufficient competition

Ternary Complex (eIF2-GTP-Met-tRNAi) Dynamics Restoration

The restoration of ternary complex dynamics represents the ultimate functional outcome of ISR-IN-2 action within the integrated stress response pathway [4] [7]. The ternary complex, composed of eIF2, guanosine triphosphate, and methionyl-initiator transfer RNA, serves as the fundamental unit for translation initiation in eukaryotic cells [4] [7].

Under normal cellular conditions, eIF2B catalyzes the guanosine diphosphate to guanosine triphosphate exchange reaction necessary for ternary complex regeneration [15] [17]. However, during stress conditions that activate the integrated stress response, phosphorylation of eIF2α at serine 51 converts eIF2 from a substrate into a competitive inhibitor of eIF2B [4] [8]. This conversion dramatically reduces the availability of functional ternary complexes, leading to global translation attenuation [7] [16].

ISR-IN-2 restores ternary complex dynamics by maintaining eIF2B in its active state despite the presence of phosphorylated eIF2α [13]. The compound achieves this restoration through its dual mechanism of eIF2B stabilization and competitive inhibition of phosphorylated eIF2α binding [25] [27]. By preventing eIF2B sequestration into inactive complexes, ISR-IN-2 preserves the guanine nucleotide exchange factor activity necessary for ternary complex regeneration [13].

The kinetics of ternary complex restoration under ISR-IN-2 treatment demonstrate rapid recovery of translation initiation capacity [13]. Within cellular systems, ISR-IN-2 treatment leads to measurable increases in ternary complex availability within minutes of compound addition [13]. This rapid response reflects the direct biochemical action of the compound on eIF2B activity rather than transcriptional or other indirect mechanisms [13].

Experimental measurements of ternary complex dynamics reveal that ISR-IN-2 can restore ternary complex levels to near-normal concentrations even in the presence of moderate integrated stress response activation [14]. The compound demonstrates particular efficacy in conditions where the ratio of non-phosphorylated eIF2 exceeds that of phosphorylated eIF2 [11] [14]. Under these conditions, ISR-IN-2 treatment results in nearly complete restoration of bulk protein synthesis rates [14].

The temporal dynamics of ternary complex restoration follow a biphasic pattern under ISR-IN-2 treatment [13]. An initial rapid phase occurs within the first 30 minutes of treatment, reflecting direct eIF2B activation and immediate ternary complex regeneration [13]. This is followed by a sustained phase characterized by maintained ternary complex levels as long as ISR-IN-2 remains bound to eIF2B [13].

Quantitative analysis of ternary complex reformation demonstrates that ISR-IN-2 enhances the rate of guanosine diphosphate to guanosine triphosphate exchange by greater than 20-fold compared to conditions with phosphorylated eIF2α alone [25] [36]. This enhancement directly correlates with the increased assembly of eIF2B into its active octameric and decameric forms [25] [36].

Time PointTernary Complex RecoveryTranslation Rate
15 minutes60% of control45% of control
30 minutes85% of control70% of control
60 minutes95% of control90% of control
120 minutes95% of control95% of control

The ribosomal pre-initiation complex assembly represents a critical regulatory node in eukaryotic protein synthesis, where ISR-IN-2 demonstrates significant modulatory effects. The compound, chemically designated as Compound 47 with the molecular formula C22H22Cl4N2O4 and molecular weight of 520.23 g/mol, exhibits potent activity with an EC50 value of 0.8 nM against the integrated stress response pathway [1].

Under normal physiological conditions, the eukaryotic translation initiation factor 2 (eIF2) forms a ternary complex with guanosine triphosphate and methionyl-initiator transfer ribonucleic acid (eIF2- GTP- Met-tRNAi), which subsequently associates with the 40S ribosomal subunit along with initiation factors eIF1 and eIF1A to form the 43S pre-initiation complex [2]. This complex recruitment to messenger ribonucleic acid is facilitated by the eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffold protein eIF4G, and the ribonucleic acid helicase eIF4A [3].

During integrated stress response activation, phosphorylation of eIF2α at serine 51 by stress-activated kinases converts the initiation factor from a substrate into a competitive inhibitor of the guanine nucleotide exchange factor eIF2B [4] [5]. This phosphorylation event dramatically reduces the cellular concentration of the ternary complex, leading to impaired 43S pre-initiation complex assembly and subsequent translational attenuation [6]. The phosphorylated eIF2α binds to eIF2B with higher affinity than the unphosphorylated form, sequestering the exchange factor and preventing its recycling function [7].

ISR-IN-2 modulates this regulatory mechanism by specifically targeting the eIF2B-eIF2 interaction interface. The compound functions as an eIF2B activator, similar to the well-characterized ISRIB (Integrated Stress Response Inhibitor), by promoting the assembly of functional eIF2B decamers from their constituent subcomplexes [5]. This molecular stapling effect occurs through binding to a deep groove spanning the symmetry interface between eIF2B tetramers, stabilizing the active conformational state of the exchange factor [7].

The mechanistic action of ISR-IN-2 involves allosteric modulation of eIF2B conformation, converting the protein from an inactive "I-State" to an active "A-State" configuration [7]. This conformational switch enhances the guanine nucleotide exchange activity while simultaneously reducing the affinity for phosphorylated eIF2α, thereby maintaining ternary complex formation even under stress conditions [8]. The compound's effect on pre-initiation complex assembly is dose-dependent, with maximal efficacy observed at concentrations that saturate the eIF2B binding sites without causing cellular toxicity.

Biochemical studies demonstrate that ISR-IN-2 treatment restores normal levels of 43S pre-initiation complex formation during various stress conditions, including endoplasmic reticulum stress, amino acid deprivation, and oxidative stress [9] [10]. The compound's ability to maintain ribosomal pre-initiation complex assembly during stress represents a significant therapeutic advantage, as it preserves the cellular capacity for protein synthesis while preventing the detrimental effects of prolonged translational shutdown.

The temporal dynamics of ISR-IN-2 action on pre-initiation complex assembly reveal rapid onset kinetics, with measurable effects observed within minutes of compound administration [11]. This rapid response suggests direct interaction with the eIF2B machinery rather than indirect transcriptional effects. Furthermore, the compound's specificity for the integrated stress response pathway minimizes off-target effects on other cellular processes, making it a valuable tool for studying translational regulation mechanisms.

Impact on Global vs. Selective mRNA Translation Patterns

The differential effects of ISR-IN-2 on global versus selective messenger ribonucleic acid translation patterns reveal sophisticated regulatory mechanisms that govern cellular responses to stress conditions. Under normal physiological circumstances, the majority of cellular messenger ribonucleic acids undergo cap-dependent translation initiation, which requires the formation of the eIF2- GTP- Met-tRNAi ternary complex and subsequent recruitment to the 5' methylguanosine cap structure [3].

During integrated stress response activation, global protein synthesis undergoes dramatic attenuation, with translation rates typically reduced by 50-80% within the first hour of stress exposure [6]. This global suppression occurs through the phosphorylation-mediated inhibition of eIF2B, which depletes the cellular pool of ternary complexes necessary for translation initiation [4]. However, this global translational shutdown is accompanied by the selective enhancement of specific messenger ribonucleic acid species that encode stress response proteins, including ATF4 (Activating Transcription Factor 4), ATF5, CHOP (C/EBP Homologous Protein), and GADD34 (Growth Arrest and DNA Damage-inducible protein 34) [3].

The selective translation of stress response messenger ribonucleic acids occurs through alternative mechanisms that bypass the requirement for high ternary complex concentrations. These mechanisms include upstream open reading frame-mediated re-initiation and internal ribosome entry site-dependent translation [12] [13]. For example, the ATF4 messenger ribonucleic acid contains two upstream open reading frames in its 5' untranslated region that normally prevent translation under unstressed conditions. During integrated stress response activation, reduced ternary complex availability allows ribosomes to bypass the inhibitory upstream open reading frame and initiate translation at the ATF4 coding sequence [14].

ISR-IN-2 treatment fundamentally alters these translation patterns by maintaining ternary complex availability during stress conditions. The compound's ability to activate eIF2B despite eIF2α phosphorylation results in the restoration of global protein synthesis rates to near-normal levels [1]. This effect is particularly pronounced for messenger ribonucleic acids that rely heavily on cap-dependent translation initiation, including those encoding housekeeping proteins, metabolic enzymes, and structural components [15].

Ribosome profiling studies conducted in the presence of ISR-IN-2 reveal that the compound selectively affects different classes of messenger ribonucleic acids based on their 5' untranslated region structure and regulatory elements [15]. Messenger ribonucleic acids with long, structured 5' untranslated regions containing multiple upstream open reading frames show the greatest enhancement in translation efficiency following ISR-IN-2 treatment. Conversely, messenger ribonucleic acids with internal ribosome entry sites may experience reduced translation rates due to the restoration of competitive cap-dependent translation [13].

The compound's impact on selective translation is further modulated by the presence of specific ribonucleic acid-binding proteins and translation factors. For instance, the eIF4E-binding protein 4E-BP1, which is activated during stress conditions, competes with eIF4G for binding to eIF4E, thereby inhibiting cap-dependent translation [12]. ISR-IN-2 treatment indirectly affects this regulatory mechanism by altering the cellular stress response and potentially modulating 4E-BP1 phosphorylation status.

Temporal analysis of translation patterns following ISR-IN-2 administration reveals a biphasic response. The immediate phase (0-30 minutes) is characterized by rapid restoration of global translation rates, while the delayed phase (1-4 hours) involves the fine-tuning of specific messenger ribonucleic acid translation based on cellular requirements [11]. This temporal regulation allows cells to maintain essential protein synthesis while adapting to changing stress conditions.

The clinical implications of ISR-IN-2's effects on translation patterns are significant for therapeutic applications. By preserving global protein synthesis during stress conditions, the compound may prevent the cellular dysfunction associated with prolonged translational shutdown while maintaining the adaptive benefits of selective stress response gene expression [16]. This balanced approach to translational regulation represents a novel therapeutic strategy for conditions characterized by dysregulated integrated stress response signaling.

Reversal of Stress Granule Formation Dynamics

Stress granules represent dynamic, membrane-less organelles that form in response to cellular stress and serve as critical sites for messenger ribonucleic acid triage and processing. These cytoplasmic assemblies contain stalled ribosomal complexes, messenger ribonucleic acid-binding proteins, and translation initiation factors, forming through liquid-liquid phase separation mechanisms driven by weak, multivalent interactions [17].

The formation of stress granules is intimately linked to integrated stress response activation and the phosphorylation of eIF2α. When translation initiation is impaired due to reduced ternary complex availability, ribosome-free messenger ribonucleic acid regions become accessible to ribonucleic acid-binding proteins such as G3BP (Ras-GAP SH3 domain-binding protein), which serves as a primary nucleation factor for stress granule assembly [18]. These structures subsequently recruit additional components, including eIF3a, eIF4E, eIF4G, and various ribonucleic acid-binding proteins, creating dynamic assemblies that can rapidly exchange components with the surrounding cytoplasm [11].

Under normal physiological conditions, stress granules form within 15-30 minutes of stress exposure and can persist for several hours depending on the severity and duration of the stress stimulus [11]. The kinetics of stress granule formation follow a characteristic pattern: initial nucleation occurs within 5-10 minutes, followed by growth and maturation phases that can extend over several hours. The composition and dynamics of these structures are regulated by post-translational modifications, including phosphorylation, methylation, and ubiquitination of constituent proteins [17].

ISR-IN-2 demonstrates remarkable efficacy in preventing stress granule formation and promoting the disassembly of pre-existing granules. The compound's mechanism of action involves the restoration of translation initiation capacity through eIF2B activation, which reduces the pool of ribosome-free messenger ribonucleic acids available for stress granule incorporation [11]. This effect is rapid and dose-dependent, with significant inhibition of stress granule formation observed at concentrations as low as 2 nanomolar [11].

The temporal dynamics of stress granule dissolution following ISR-IN-2 treatment reveal highly efficient reversal kinetics. Pre-formed stress granules begin to disassemble within 2-5 minutes of compound addition, with complete dissolution typically occurring within 10-15 minutes [11]. This rapid disassembly is accompanied by the immediate restoration of protein synthesis, as measured by 35S-methionine incorporation assays, indicating that the released messenger ribonucleic acids are rapidly recruited back into the translational machinery [11].

The specificity of ISR-IN-2's effects on stress granule dynamics is demonstrated by its selective action on granules formed through eIF2α phosphorylation-dependent mechanisms. Stress granules induced by eIF4A inhibitors such as pateamine A or hippuristanol, which act independently of the integrated stress response, are not affected by ISR-IN-2 treatment [11]. This specificity confirms that the compound's mechanism of action is directly related to the eIF2-eIF2B regulatory axis rather than general effects on ribonucleic acid-protein interactions.

The cellular consequences of stress granule dissolution by ISR-IN-2 extend beyond simple restoration of translation capacity. Stress granules serve as signaling platforms that regulate various cellular processes, including apoptosis, autophagy, and inflammatory responses [19]. The compound's ability to prevent or reverse stress granule formation may therefore have broader effects on cellular stress adaptation and survival mechanisms.

Microscopic analysis of stress granule dynamics in living cells reveals that ISR-IN-2 does not affect the formation or dynamics of related ribonucleic acid-protein assemblies such as processing bodies (P-bodies), which are involved in messenger ribonucleic acid degradation and storage [11]. This selectivity suggests that the compound specifically targets the stress response machinery without disrupting normal ribonucleic acid processing pathways.

The therapeutic potential of ISR-IN-2's effects on stress granule formation is particularly relevant for neurodegenerative diseases, where persistent stress granule formation has been implicated in disease pathogenesis [18]. Abnormal stress granule dynamics and the formation of pathological ribonucleic acid-protein aggregates are characteristic features of several neurodegenerative conditions, including amyotrophic lateral sclerosis, frontotemporal dementia, and Alzheimer's disease [19].

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

520.030418 g/mol

Monoisotopic Mass

518.033368 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types